({2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)amine
Overview
Description
The compound “({2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)amine” is a novel substituted derivative that has been synthesized and evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
The compound is obtained in good yield by aminomethylation reaction . The product is purified by crystallization from 96% ethanol and characterized by 1H NMR, 13C NMR, IR, and HRMS spectra .Molecular Structure Analysis
The molecular structure of the compound was verified based on the signals of the corresponding protons and carbon atoms in 1H NMR and 13C NMR . Single crystals were developed for further analysis .Chemical Reactions Analysis
The compound exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound were analyzed using absorption, distribution, metabolism, and excretion calculations (ADME) .Scientific Research Applications
Therapeutic Potential in Neuropsychiatric Disorders
Research on dopamine D2 receptor (D2R) ligands has highlighted the significance of specific structural moieties for high D2R affinity, which is crucial in treating disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The compound , due to its structural features, falls within the scope of these investigations. Piperazine derivatives, in particular, have been emphasized for their therapeutic potential, underlining the importance of their structural components in modulating D2R activities. These findings suggest the compound's relevance in developing treatments for neuropsychiatric conditions (Jůza et al., 2022).
Anti-tubercular Activity
The modification of isoniazid (INH) structures with N-substituted pyridine derivatives has been evaluated for anti-tubercular (anti-TB) activity. Derivatives similar in structure to the compound in discussion demonstrated in vitro efficacy against M. tuberculosis, highlighting the potential of such compounds in designing new leads for anti-TB drugs. This research points to the compound's possible application in developing novel anti-tubercular therapies (Asif, 2014).
Contribution to D2-like Receptor Ligands Development
A review of arylcycloalkylamines, which includes phenyl piperidines and piperazines, underscores their role in enhancing the potency and selectivity of binding affinity at D2-like receptors. These pharmacophoric groups, integral to antipsychotic agents, underline the compound's relevance in developing ligands for D2-like receptors, potentially offering new avenues for psychiatric medication (Sikazwe et al., 2009).
DNA Minor Groove Binding
Hoechst 33258 and its analogues, known for their strong binding to the minor groove of double-stranded DNA, provide insights into the molecular basis for DNA sequence recognition and binding. Given its structural similarity to these compounds, the subject compound may have applications in studying DNA interactions and could potentially be utilized in developing novel therapeutics or as a tool in molecular biology research (Issar & Kakkar, 2013).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied receptors due to their role in numerous disorders .
Mode of Action
It’s worth noting that molecules of similar structure have been found to exhibit affinity towards alpha1-adrenergic receptors . The interaction with these receptors can lead to various physiological changes, depending on whether the receptors are activated or blocked .
Biochemical Pathways
These include the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Pharmacokinetics
Similar compounds have been studied using in silico docking and molecular dynamics simulations, along with adme calculations . These studies can help identify promising lead compounds with acceptable pharmacokinetic profiles .
Result of Action
The interaction with alpha1-adrenergic receptors can lead to various physiological changes, depending on whether the receptors are activated or blocked .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4/c1-14-5-2-3-7-16(14)20-9-11-21(12-10-20)17-15(13-18)6-4-8-19-17/h2-8H,9-13,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVOHFAKTNVAJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC=N3)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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